Phenamacril Phenamacril JS399-19 is a specific inhibitor of Fusarium myosin I. It also acts as a fungicide.
Brand Name: Vulcanchem
CAS No.: 39491-78-6
VCID: VC0531395
InChI: InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10-
SMILES: CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Phenamacril

CAS No.: 39491-78-6

Cat. No.: VC0531395

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenamacril - 39491-78-6

Specification

CAS No. 39491-78-6
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate
Standard InChI InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10-
Standard InChI Key YKRQBWKLHCEKQH-KHPPLWFESA-N
Isomeric SMILES CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N
SMILES CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N
Canonical SMILES CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N
Appearance Solid powder

Introduction

Chemical and Physical Properties of Phenamacril

Phenamacril is characterized by a cyanoacrylate backbone with a phenyl group and an amino substituent. Its structure enables selective binding to fungal myosin I while sparing non-target organisms. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight216.24 g/mol
CAS Number39491-78-6
SolubilityLow water solubility
StabilityStable under ambient conditions

The compound’s low solubility in aqueous environments enhances its persistence on treated surfaces, making it suitable for agricultural applications .

Mechanism of Action: Myosin I Inhibition

Targeting Fusarium Myosin I

Phenamacril exerts its antifungal activity by reversibly and noncompetitively inhibiting the ATPase activity of myosin I in Fusarium species . Myosin I is essential for actin-mediated processes such as cytokinesis, vesicle trafficking, and hyphal growth. Structural studies reveal that phenamacril binds to an allosteric pocket within the actin-binding cleft of the myosin motor domain (Fig. 1) . This binding induces conformational changes that stabilize the myosin head in a rigor-like state, preventing actin detachment and subsequent ATP hydrolysis .

Table 1: Inhibitory Effects of Phenamacril on Fusarium Myosin I Isoforms

SpeciesIC50_{50} (μM)Resistance Mutations
F. graminearum0.36None (wild-type)
F. avenaceum1.2Reduced binding affinity
F. solani>100S217T, C423R

The IC50_{50} for F. graminearum myosin I (FgMyo1) is 0.36 μM, comparable to other myosin inhibitors like blebbistatin . Mutations such as S217T in F. solani myosin I disrupt phenamacril binding, conferring resistance .

Resistance Mechanisms in Fusarium Species

Genetic Mutations and Reduced Binding Affinity

Prolonged use of phenamacril has led to resistance in field populations of Fusarium. Key mutations include:

  • S217T: A serine-to-threonine substitution in the myosin I motor domain, observed in F. solani, which sterically hinders phenamacril binding .

  • C423R: A cysteine-to-arginine mutation that disrupts hydrophobic interactions with the phenamacril ethyl ester group .

Resistant strains exhibit reduced fitness, including impaired hyphal growth, diminished spore germination, and increased susceptibility to osmotic stress .

Cross-Resistance and Species Specificity

Phenamacril’s efficacy varies across Fusarium species due to sequence divergence in the myosin I allosteric pocket. For example, F. solani myosin I lacks critical residues for phenamacril binding, rendering it naturally resistant .

Agricultural Applications and Efficacy

Disease Control in Cereal Crops

Phenamacril is widely used to manage Fusarium head blight (FHB) in wheat and barley, caused by F. graminearum. Field trials demonstrate a 70–80% reduction in disease severity and mycotoxin (e.g., deoxynivalenol) contamination .

Table 2: Efficacy of Phenamacril Against Fusarium Diseases

DiseasePathogenControl Efficacy (%)
Fusarium Head BlightF. graminearum75–80
Crown RotF. pseudograminearum70–75
Vascular WiltF. oxysporum60–65

Integrated Resistance Management

To mitigate resistance, phenamacril is recommended for use in rotation with fungicides targeting β-tubulin (e.g., carbendazim) or ergosterol biosynthesis (e.g., tebuconazole) .

Structural Insights and Molecular Modeling

Crystal Structure of Phenamacril-Bound Myosin I

X-ray crystallography of F. graminearum myosin I (PDB: 6UI4) reveals that phenamacril occupies a hydrophobic pocket near the actin-binding interface (Fig. 2) . Key interactions include:

  • Hydrophobic contacts with residues Val-214, Ile-539, and Leu-542.

  • Hydrogen bonds with the backbone of Ser-217 and the side chain of Cys-423 .

Implications for Fungicide Design

The structural data provide a blueprint for designing next-generation myosin inhibitors with broader spectra and reduced resistance risk. Modifications to the phenamacril ethyl ester group could enhance binding to resistant myosin variants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator